molecular formula C16H17N3OS B5707732 N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide

N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide

Cat. No. B5707732
M. Wt: 299.4 g/mol
InChI Key: QAPRFSLXQIOSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a critical role in various cellular processes such as cell growth, differentiation, and survival. The dysregulation of JAK/STAT signaling has been implicated in the pathogenesis of many diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2, thereby preventing its activation. This prevents the phosphorylation of STAT3, which is required for its activation and translocation to the nucleus. As a result, the transcription of downstream target genes is inhibited, leading to a reduction in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been shown to have immunomodulatory effects, reducing the activation of T cells and B cells.

Advantages and Limitations for Lab Experiments

N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for JAK2, making it an ideal tool for studying the JAK/STAT signaling pathway. However, this compound also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, it has been shown to have off-target effects on other kinases, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide. One area of interest is the development of more potent and specific JAK/STAT inhibitors. Another area of interest is the investigation of the role of JAK/STAT signaling in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the use of this compound in combination with other drugs or therapies is an area of active research, as it may enhance the efficacy of existing treatments.

Synthesis Methods

N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide can be synthesized by reacting N-(4-aminophenyl)-N-methylacetamide with carbon disulfide and aniline in the presence of a base such as potassium hydroxide. The reaction yields a thioamide intermediate, which is then oxidized with iodine to form this compound.

Scientific Research Applications

N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide has been widely used in scientific research to study the JAK/STAT signaling pathway. It has been shown to inhibit the activation of JAK2 and STAT3, two key components of the pathway. This compound has been used to investigate the role of JAK/STAT signaling in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has also been used to study the effects of JAK/STAT inhibition on cell growth, differentiation, and survival.

properties

IUPAC Name

N-methyl-N-[4-(phenylcarbamothioylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-12(20)19(2)15-10-8-14(9-11-15)18-16(21)17-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPRFSLXQIOSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.